

Application Notes and Protocols for Microencapsulation with Gum Mastic

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Compound of Interest

Compound Name: Gum mastic

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the microencapsulation of active pharmaceutical ingredients (APIs) and other sensitive compounds using **gum mastic**, a natural resin obtained from the Pistacia lentiscus tree. The information presented here is intended to serve as a comprehensive resource for researchers in drug delivery, materials science, and pharmaceutical development.

Introduction to Gum Mastic in Microencapsulation

Gum mastic is a biocompatible and biodegradable natural polymer that has garnered significant interest in pharmaceutical formulations.[1][2][3] Its hydrophobic nature and film-forming capabilities make it an excellent candidate for developing controlled-release drug delivery systems.[1][2][3] Microencapsulation with **gum mastic** can offer several advantages, including taste masking, protection of the active ingredient from environmental degradation, and sustained release profiles.[1][2][3]

This document details the oil-in-oil (o/o) solvent evaporation technique, a well-documented method for preparing **gum mastic** microparticles.^{[1][2][3]} Additionally, it provides generalized protocols for spray drying and coacervation, which may be adapted for use with **gum mastic**, although specific optimization would be required.

Microencapsulation Techniques

Oil-in-Oil (o/o) Solvent Evaporation

This technique is particularly suitable for encapsulating both water-soluble and water-insoluble drugs within a **gum mastic** matrix.^{[1][2][3]} The process involves dissolving the **gum mastic** and dispersing the drug in a volatile organic solvent, which is then emulsified in an immiscible oil phase. The subsequent evaporation of the solvent leads to the formation of solid microparticles.

Materials:

- **Gum Mastic**
- Active Pharmaceutical Ingredient (API) - e.g., Diclofenac Sodium (DFS) or Diltiazem Hydrochloride (DLTZ)^{[1][2][3]}
- Dichloromethane (DCM)
- Magnesium Stearate
- Liquid Paraffin
- Petroleum Ether (for washing)

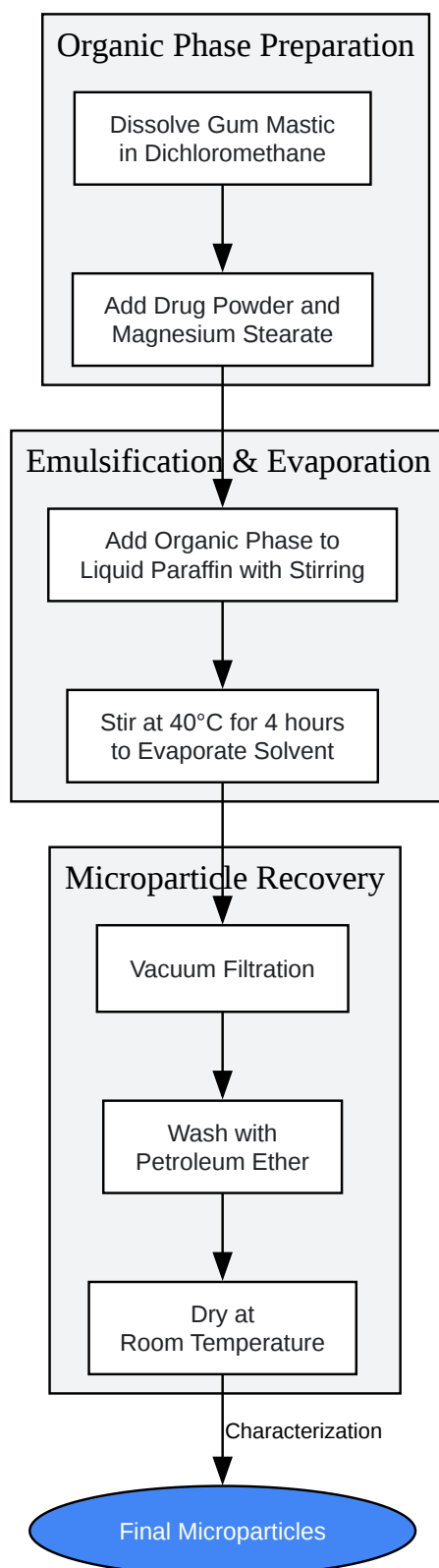
Equipment:

- Magnetic stirrer with heating plate
- Beakers (250 mL)
- Stirrer blade
- Vacuum filtration apparatus

- Optical microscope
- Scanning Electron Microscope (SEM)
- UV-Vis Spectrophotometer

Procedure:

- **Preparation of the Organic Phase:** Dissolve 1 g of **gum mastic** in 12 mL of dichloromethane. To this solution, add the desired amount of the drug powder and magnesium stearate (typically 10% w/w of the **gum mastic** weight). Stir the resulting dispersion on a magnetic stirrer for 5 minutes to ensure homogeneity.[1]
- **Emulsification:** In a 250 mL glass beaker, place 150 mL of liquid paraffin. While stirring the liquid paraffin, slowly add the organic phase to form an oil-in-oil emulsion.
- **Solvent Evaporation:** Continue stirring the emulsion for 4 hours at a constant temperature of 40 ± 2 °C to allow for the complete evaporation of the dichloromethane.[1] The position of the stirrer blade (e.g., in the center or at the bottom of the beaker) can influence the final particle size.[1]
- **Collection and Washing:** Collect the formed microparticles by vacuum filtration. Wash the collected particles with petroleum ether to remove any residual liquid paraffin.
- **Drying:** Dry the microparticles at room temperature until all the solvent has evaporated.



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Workflow for o/o Solvent Evaporation

The following table summarizes the physicochemical properties of **gum mastic** microparticles prepared by the oil-in-oil solvent evaporation method with model drugs, Diclofenac Sodium (DFS) and Diltiazem Hydrochloride (DLTZ).[1][2][3]

Formulation Code	Gum Mastic:Drug Ratio	Mean Particle Size (μm)	Drug Loading (%)
DLTZ-F1	1:1	22.4 \pm 3.1	50.2 \pm 2.5
DLTZ-F2	2:1	35.8 \pm 4.5	65.7 \pm 3.1
DFS-V1	1:1	48.6 \pm 5.2	75.4 \pm 3.8
DFS-V2	2:1	61.9 \pm 6.8	87.1 \pm 4.2

Data adapted from Morkhade et al.[1][2][3]

An increase in the **gum mastic** to drug ratio generally leads to a larger particle size and higher drug loading.[1][2][3]

Spray Drying (Generalized Protocol)

Spray drying is a continuous process that converts a liquid feed into a dry powder. While not extensively documented for **gum mastic**, its use with other natural gums suggests it could be a viable, scalable method. This generalized protocol would require significant optimization for **gum mastic**.

Materials:

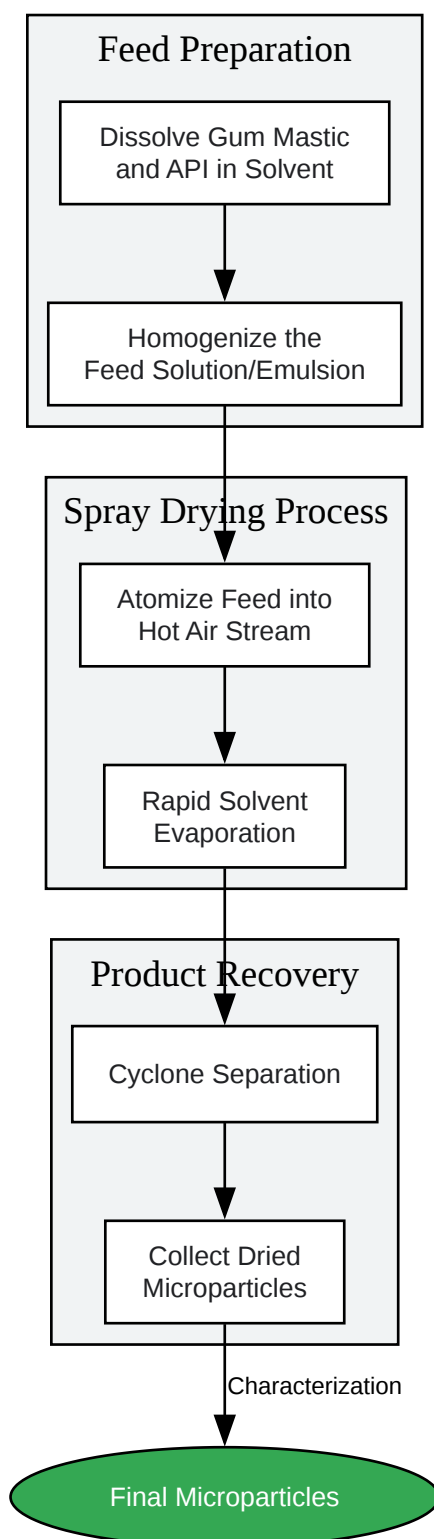
- **Gum Mastic**
- Active Ingredient
- Suitable Organic Solvent (e.g., ethanol, acetone) or an aqueous emulsion system if a suitable emulsifier is used.
- Carrier agent (e.g., maltodextrin, gum arabic - optional, for improving powder properties).

Equipment:

- Spray Dryer
- Homogenizer or high-shear mixer

Procedure:

- Feed Preparation: Dissolve the **gum mastic** and the active ingredient in a suitable volatile solvent to form a solution. Alternatively, create an oil-in-water emulsion where the oil phase consists of **gum mastic** and the active ingredient dissolved in a water-immiscible solvent, and the aqueous phase contains a suitable emulsifier.
- Homogenization: Homogenize the feed solution or emulsion to ensure a uniform droplet size distribution.
- Spray Drying: Atomize the feed into a hot air stream within the drying chamber. The solvent rapidly evaporates, leaving solid microparticles. Key parameters to optimize include:
 - Inlet temperature
 - Feed flow rate
 - Atomization pressure/speed
- Collection: The dried microparticles are separated from the air stream, typically by a cyclone, and collected.



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Generalized Workflow for Spray Drying

Coacervation (Generalized Protocol)

Coacervation involves the phase separation of a polymer solution to form a dense, polymer-rich phase that coats the dispersed core material. This technique is typically used for encapsulating oils or water-insoluble substances. The application of coacervation with **gum mastic** is not well-established and would require careful selection of coacervating agents and process conditions.

Materials:

- **Gum Mastic**
- Core material (e.g., an oil or water-insoluble API)
- Aqueous solution of a hydrophilic colloid (e.g., gelatin, gum arabic)
- Coacervating agent (e.g., a salt, or a change in pH or temperature)
- Cross-linking agent (e.g., glutaraldehyde, transglutaminase)

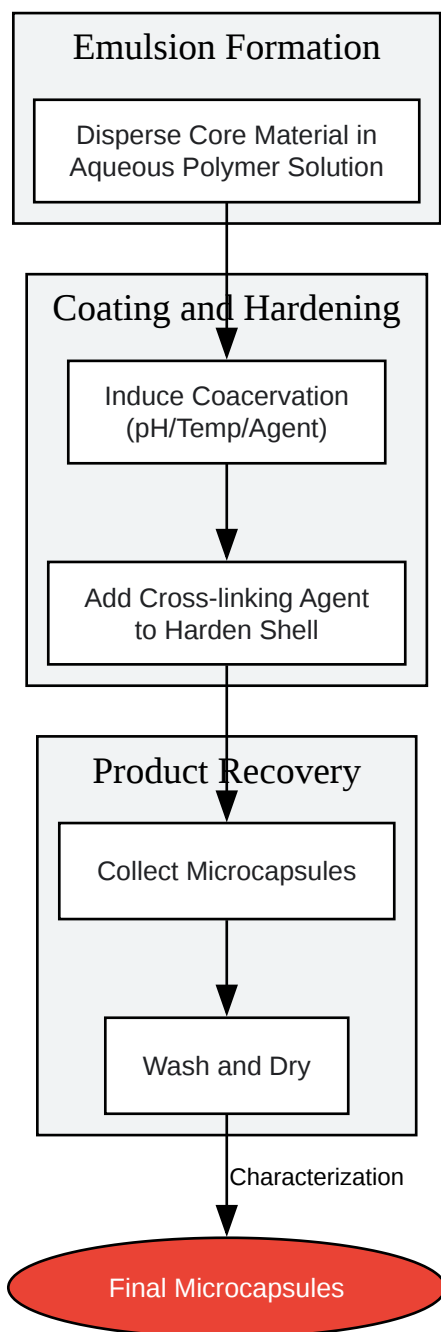
Equipment:

- Stirring vessel
- pH meter
- Temperature controller

Procedure:

- **Emulsification:** Disperse the core material in an aqueous solution of a hydrophilic colloid (e.g., gelatin) to form an emulsion.
- **Coacervation Induction:** While stirring, add a solution of a second polymer with an opposite charge (e.g., gum arabic if gelatin is used) or induce phase separation by adjusting the pH, temperature, or adding a non-solvent. This will cause the polymer(s) to precipitate out of the solution and deposit around the core droplets.

- **Hardening:** Add a cross-linking agent to harden the polymer shell and improve the stability of the microcapsules.
- **Collection and Washing:** The microcapsules are then collected, washed to remove any unreacted materials, and dried.



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Generalized Workflow for Coacervation

Characterization of Gum Mastic Microparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the microencapsulated product.

- Particle Size and Morphology:
 - Optical Microscopy: Determine the mean particle diameter by measuring at least 100 particles using a calibrated stage micrometer.[1]
 - Scanning Electron Microscopy (SEM): Examine the morphology, surface topography, and cross-section of the microparticles.[1] Samples should be mounted on stubs and sputter-coated with gold before imaging.
- Drug Loading and Encapsulation Efficiency:
 - Weigh 50 mg of the microparticles accurately.
 - Grind the microparticles in a mortar to break the **gum mastic** shell.
 - Extract the drug by repeatedly washing with a suitable solvent in which the drug is soluble (e.g., phosphate buffer pH 6.8).[1]
 - Combine the extracts and measure the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry.
 - Calculate the drug loading and encapsulation efficiency using the following formulas:
 - Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
 - Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
- In Vitro Drug Release:
 - Use a USP dissolution apparatus (e.g., paddle or basket type).

- Place a known quantity of microparticles in the dissolution medium (e.g., simulated gastric or intestinal fluid).
- Maintain the temperature at 37 ± 0.5 °C and stir at a constant speed.
- At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.
- Analyze the drug concentration in the withdrawn samples.
- Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism. Mastic microparticles have been shown to exhibit zero-order drug release.[1]

Conclusion

Gum mastic is a promising natural polymer for microencapsulation, particularly through the oil-in-oil solvent evaporation technique, which has been demonstrated to produce discrete, spherical microparticles for sustained drug release. While spray drying and coacervation present potential for scalable production, their application with **gum mastic** requires further research and optimization. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to explore the use of **gum mastic** in advanced drug delivery systems.

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References

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